molecular formula C8H12O4 B1630613 Ethyl diacetoacetate CAS No. 603-69-0

Ethyl diacetoacetate

Cat. No.: B1630613
CAS No.: 603-69-0
M. Wt: 172.18 g/mol
InChI Key: YMCDYRGMTRCAPZ-UHFFFAOYSA-N
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Description

Ethyl diacetoacetate (CAS 603-69-0), with the molecular formula C₈H₁₂O₄ and molecular weight 172.18 g/mol, is a bifunctional ester containing two acetoacetate groups. It is a colorless to pale yellow liquid with a boiling point of 103°C at 17 mmHg, a flash point of 85°C, and poor water solubility . Its key applications include:

  • Organic synthesis: As a precursor for heterocyclic compounds, polyketides, and boron-containing emitters .
  • Polymer chemistry: As a crosslinker in vinylogous urethane vitrimers due to its reactivity with amines .
  • Materials science: Synthesis of near-infrared (NIR) thermally activated delayed fluorescence (TADF) emitters for OLEDs .

Preparation Methods

Classical Synthesis via Claisen Condensation

The Claisen condensation remains the cornerstone of ethyl acetoacetate synthesis. This method involves the base-catalyzed dimerization of ethyl acetate, yielding ethyl acetoacetate and ethanol. Sodium ethoxide (NaOEt) is typically employed due to its strong alkoxide base properties, which deprotonate the α-hydrogen of ethyl acetate, initiating nucleophilic attack and subsequent β-ketoester formation.

Reaction Mechanism :

  • Deprotonation of ethyl acetate by NaOEt generates an enolate ion.
  • The enolate attacks the carbonyl carbon of a second ethyl acetate molecule.
  • Elimination of ethoxide produces ethyl acetoacetate, with ethanol as a byproduct.

Optimization Parameters :

  • Temperature : 80–100°C to facilitate enolate formation while minimizing side reactions.
  • Solvent : Anhydrous ethanol ensures solubility and prevents hydrolysis.
  • Catalyst Loading : 1–2 mol% NaOEt relative to ethyl acetate.

Despite its historical significance, Claisen condensation suffers from prolonged reaction times (4–6 hours) and moderate yields (60–70%) due to equilibria favoring reactants.

Catalytic Esterification of Diketene with Ethanol

Modern industrial processes favor the reaction of diketene (ketene dimer) with ethanol, offering higher yields and shorter reaction times. Diketene’s strained β-lactone ring enhances reactivity, enabling rapid esterification under mild conditions.

Procedure :

  • Premixing : Ethanol is combined with a catalyst (e.g., triethylamine, diethylamine) to activate the nucleophile.
  • Continuous Flow Reactor : Diketene and ethanol-catalyst mixture are fed into a tubular reactor at 50–150°C and 0–1 MPa pressure.
  • Residence Time : 5–45 minutes, significantly shorter than batch processes.

Advantages :

  • Yield : 98.8–99.0% with 99.7–99.9% purity.
  • Safety : Reduced diketene accumulation minimizes explosion risks.
  • Scalability : Continuous flow systems enable large-scale production with consistent quality.

Catalyst Innovations :
Amine-based ionic liquids, such as n-butylamine nitrate and ethylamine acetate, enhance reaction efficiency by stabilizing intermediates and reducing side reactions. These catalysts improve product stability during distillation, achieving rectification yields exceeding 95%.

Continuous Flow vs. Batch Reactor Systems

The shift from batch to continuous flow reactors represents a paradigm shift in ethyl acetoacetate manufacturing. A comparative analysis reveals critical advantages:

Parameter Batch Reactor Continuous Flow Reactor
Reaction Time 3–4 hours 5–45 minutes
Yield 70–85% 98–99%
Purity 95–97% 99.7–99.9%
Safety Moderate (diketene accumulation) High (minimized backmixing)
Energy Consumption High (reflux conditions) Low (targeted heating)

Continuous systems employ spiral mixing units to ensure homogeneity, while precise temperature and pressure control suppress byproducts like acetic acid and polyketones.

Alternative Synthetic Routes

Transesterification of Methyl Acetoacetate

Methyl acetoacetate undergoes transesterification with ethanol in the presence of acid catalysts (e.g., H2SO4). This method avoids diketene handling but requires excess ethanol and prolonged reflux (6–8 hours).

Enzymatic Synthesis

Emerging biocatalytic methods utilize lipases (e.g., Candida antarctica) to catalyze esterification between acetoacetic acid and ethanol. While environmentally benign, enzymatic routes face challenges in substrate inhibition and scalability.

Catalytic Systems and Their Impact

Amine Catalysts :

  • Triethylamine : Achieves 99% conversion at 55°C but requires post-reaction neutralization.
  • Ionic Liquids : n-Butylamine nitrate enables 95% yield at 80°C with facile catalyst recovery.

Metal Catalysts :
Zinc acetate and titanium tetraisopropoxide have been explored but exhibit lower efficiency compared to amine systems.

Industrial-Scale Process Design

A representative continuous flow system (Figure 1) comprises:

  • Ethanol/Catalyst Mixing Unit : Ensures homogeneous catalyst distribution.
  • Tubular Reactor : Stainless steel or Hastelloy construction resistant to diketene corrosion.
  • Distillation Column : Separates ethyl acetoacetate from unreacted ethanol and byproducts.

Operational Data :

  • Throughput : 500–1,000 kg/h
  • Energy Cost : $0.15–0.20 per kg (vs. $0.30–0.40 for batch processes).

Chemical Reactions Analysis

Types of Reactions: Ethyl diacetoacetate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form diketones.

    Reduction: Reduction of this compound yields ethyl 3-hydroxybutyrate.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Sodium ethoxide or other strong bases are used to generate the enolate ion, which then undergoes nucleophilic substitution.

Major Products:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H12O4C_8H_{12}O_4
  • Molar Mass : 172.18 g/mol
  • CAS Number : 141-97-9

Ethyl diacetoacetate is characterized by its ester functional groups, which contribute to its reactivity in various chemical reactions.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its applications include:

  • Knoevenagel Condensation : It is utilized in Knoevenagel condensation reactions to form α-alkylideneacetoacetates, which are valuable for synthesizing more complex molecules .
  • Synthesis of Heterocycles : The compound is used in the synthesis of various heterocycles, including pyrimidines and coumarins. For instance, it has been employed in the preparation of 3-acetyl-6-chloro-7-hydroxy-4-methylcoumarin, demonstrating its utility in pharmaceutical chemistry .

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
Knoevenagel CondensationForms α-alkylideneacetoacetates
Heterocycle SynthesisUsed in pyrimidine and coumarin synthesis
AlkylationActs as a nucleophile in alkylation reactions

Pharmaceutical Applications

This compound is significant in the pharmaceutical industry due to its role as a precursor for various bioactive compounds:

  • Antimicrobial Agents : Studies have shown that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Antiherpesvirus Agent : It has been linked to the synthesis of acyclovir, a well-known antiviral medication used to treat herpes virus infections .

Case Study: Antimicrobial Activity

A recent study evaluated the antimicrobial activity of this compound derivatives against several bacterial strains. The findings indicated that certain modifications of the compound enhanced its efficacy, suggesting potential for further development into therapeutic agents .

Biochemical Applications

In biochemistry, this compound has been investigated for its metabolic pathways and interactions:

  • Biocatalytic Reactions : Research has shown that this compound can undergo biocatalytic transformations, leading to the production of valuable chiral intermediates. For example, it has been reduced to produce (R)-3-hydroxybutyrate using specific microbial strains, highlighting its importance in green chemistry .

Table 2: Biochemical Transformations

Transformation TypeProductMicroorganism UsedReference
Biocatalytic Reduction(R)-3-HydroxybutyrateAcetobacter sp. CCTCC M209061
Metabolic Pathway AnalysisVarious metabolitesN/A

Mechanism of Action

The mechanism of action of ethyl diacetoacetate involves its ability to form enolate ions under basic conditions. These enolate ions can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Ethylene Glycol Diacetoacetate

  • Structure : C₁₀H₁₄O₆ (CAS 5459-04-1), molecular weight 230.22 g/mol. A di-ester with an ethylene glycol backbone .
  • Applications: Forms high-strength vitrimers (storage modulus up to 2.4 GPa) when crosslinked with amines . Exhibits superior recyclability compared to mono-functional esters.
  • Key Difference : The ethylene glycol backbone enhances rigidity and thermal stability, making it suitable for high-performance polymers.

Ethyl Diazoacetoacetate

  • Structure : C₆H₈N₂O₃ (CAS 2009-97-4), molecular weight 156.14 g/mol. Features a diazo (-N₂) group replacing one hydrogen in the acetoacetate moiety .
  • Applications :
    • Used in Lewis acid-catalyzed [1,3]-sigmatropic rearrangements (e.g., vinyl aziridine reactions) .
    • Enables synthesis of complex heterocycles via diazo intermediate reactivity.
  • Key Difference : The diazo group introduces unique reactivity for cycloadditions and catalytic transformations, absent in Ethyl diacetoacetate.

R,S-1,3-Butanediol Diacetoacetate

  • Structure : C₁₀H₁₄O₆, molecular weight 230.22 g/mol. A diacetoacetate ester of 1,3-butanediol .
  • Applications :
    • Ketone supplementation in animal studies to induce ketosis without adverse effects .
    • Metabolizes into β-hydroxybutyrate and acetoacetate, serving as an energy source .
  • Key Difference : Designed for metabolic studies, unlike this compound’s synthetic or material science roles.

Ethyl Acetoacetate

  • Structure: C₅H₈O₃ (CAS 141-97-9), molecular weight 116.12 g/mol. A mono-ester with a single acetoacetate group .
  • Applications: Classic precursor for Claisen condensations and Knorr pyrrole synthesis. Less reactive in polymer crosslinking due to mono-functionality.
  • Key Difference : Simpler structure limits its utility in crosslinked polymers but enhances volatility for distillation-based purification.

Data Table: Comparative Analysis

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 603-69-0 C₈H₁₂O₄ 172.18 Polymer crosslinking, OLED emitters
Ethylene glycol diacetoacetate 5459-04-1 C₁₀H₁₄O₆ 230.22 High-strength vitrimers
Ethyl diazoacetoacetate 2009-97-4 C₆H₈N₂O₃ 156.14 Catalytic rearrangements
R,S-1,3-butanediol diacetoacetate N/A C₁₀H₁₄O₆ 230.22 Ketosis induction
Ethyl acetoacetate 141-97-9 C₅H₈O₃ 116.12 Claisen condensations

Research Findings and Key Distinctions

  • Reactivity: this compound’s dual acetoacetate groups enable crosslinking in polymers, unlike mono-functional Ethyl acetoacetate .
  • Functionalization : The diazo group in Ethyl diazoacetoacetate allows cycloadditions inaccessible to this compound .
  • Biological Utility : R,S-1,3-butanediol diacetoacetate is tailored for metabolic studies, contrasting with this compound’s industrial uses .
  • Material Performance : Ethylene glycol diacetoacetate produces vitrimers with higher storage modulus (2.4 GPa) than this compound-based polymers (1.8 GPa) .

Biological Activity

Ethyl diacetoacetate (EAA) is a compound of significant interest in the field of biological research due to its diverse biological activities, particularly as an antimicrobial agent and a potential diagnostic tool in cancer metabolism. This article explores various studies that highlight the biological activity of EAA, including its effects on bacterial biofilms, its role in cancer diagnostics, and its potential applications in food safety.

Antimicrobial Properties

EAA has been shown to possess potent antimicrobial activity against various bacterial pathogens. A study investigated the effects of EAA on biofilm formation and growth of three pathogens: Cronobacter sakazakii, Serratia marcescens, and Yersinia enterocolitica. The results indicated that EAA was more effective than its analog, acetoacetate, in reducing biofilm amounts and bacterial growth.

Table 1: Inhibitory Concentration (IC50) Values for this compound

Bacterial PathogenIC50 (mg/ml) - Planktonic GrowthIC50 (mg/ml) - Biofilm (ATP Assay)IC50 (mg/ml) - Biofilm (CV Assay)
Yersinia enterocolitica3.21.03.0
Cronobacter sakazakiiNot specified0.310.7
Serratia marcescensNot specified5.55.6

The study concluded that EAA acts primarily by reducing the number of bacteria in the biofilm, with significant reductions observed at concentrations as low as 1 mg/ml .

Diagnostic Applications in Cancer

Recent research has explored the use of hyperpolarized EAA as a metabolic imaging agent for diagnosing liver cancer. In a study involving rats with implanted liver tumors, EAA provided a metabolic fingerprint that significantly differentiated cancerous tissue from healthy tissue. The metabolic substrate-to-product ratio was found to be approximately four times higher in cancerous tissue compared to surrounding healthy tissue, demonstrating its potential as a diagnostic marker .

Food Safety Applications

EAA has also been evaluated for its effectiveness as an antimicrobial wash in food processing, particularly for tomatoes. A study reported that EAA reduced populations of Salmonella enterica by up to 4 log units within just 15 seconds of treatment, outperforming traditional chlorine washes . This suggests that EAA could serve as a cost-effective alternative for enhancing food safety during processing.

Table 2: Log Reduction of Salmonella enterica by Various Treatments

Treatment TypeLog Reduction
This compound4.0
Peroxyacetic Acid3.0
Chlorine Wash2-3

Case Studies and Research Findings

  • Bacterial Biofilm Inhibition : A comprehensive study demonstrated that EAA significantly inhibited biofilm formation across multiple bacterial strains, highlighting its potential utility in clinical settings where biofilm-associated infections are prevalent .
  • Cancer Metabolism Imaging : The use of hyperpolarized EAA in magnetic resonance imaging showcased its ability to enhance the detection of liver tumors, providing a non-invasive method for early diagnosis .
  • Food Processing Innovations : The application of EAA in food safety protocols has shown promising results, indicating its effectiveness against foodborne pathogens while being more environmentally friendly compared to traditional methods .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for ethyl diacetoacetate, and how do reaction conditions influence yield and purity?

this compound is synthesized via one-pot reactions involving diketene or complexation with boron trifluoride (BF₃). For example, in the synthesis of near-infrared (NIR) emitters, this compound reacts with BF₃ and arylaldehydes in an aldol condensation to form boron difluoride curcuminoid structures . Yield optimization requires strict control of stoichiometry, solvent polarity, and temperature. Impurities often arise from incomplete complexation or side reactions during aldol condensation, necessitating purification via silica gel chromatography or recrystallization .

Q. How can spectroscopic methods (e.g., NMR, UV-Vis) be used to characterize this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming structural integrity. For instance, in the synthesis of 7-desmethyloxanthroquinone ethyl ester, ¹H NMR (600 MHz) confirmed aromatic proton environments and ester linkages (δH = 4.54 ppm for the ethyl group), while ¹³C NMR identified carbonyl carbons (δC = 189.6 ppm) . UV-Vis spectroscopy is used to monitor conjugation in NIR emitters, with absorption bands at λmax = 409 nm indicating extended π-systems .

Q. What solvent systems and chromatographic techniques are optimal for purifying this compound intermediates?

this compound derivatives with high polarity (e.g., boron complexes) are purified using silica gel chromatography with gradients of ethyl acetate and light petroleum ether (e.g., 1:10 EtOAc/petroleum ether) . Aggregation-prone compounds may require size-exclusion chromatography or preparative HPLC to isolate monomers from dimers, as observed in NIR-emitting films .

Advanced Research Questions

Q. How do concentration-dependent aggregation effects influence the photophysical properties of this compound-based emitters?

In NIR TADF (thermally activated delayed fluorescence) systems, this compound-derived boron complexes exhibit concentration-dependent emission shifts (λem = 706–782 nm). At higher concentrations, aggregation increases intermolecular dipole-dipole interactions and red-shifts emission due to excimer formation. Time-resolved spectroscopy reveals dual emission pathways: monomeric TADF (τ ≈ 1–10 µs) and aggregated delayed fluorescence (τ ≈ 100 µs) . Researchers must balance doping levels (e.g., 6% in CBP host matrices) to optimize external quantum efficiency (ηext ≈ 10%) while minimizing aggregation .

Q. What mechanisms explain the metabolic effects of this compound derivatives in preclinical obesity models?

this compound derivatives, such as (R,S)-1,3-butanediol diacetoacetate, reduce adiposity in high-fat diet-fed mice by modulating ketone metabolism. These esters hydrolyze into acetoacetate and β-hydroxybutyrate, which suppress lipogenesis via AMPK activation and enhance fatty acid oxidation. Dose-response studies in mice (20–26 g/day) showed no adverse effects on glucose homeostasis or clinical chemistry, supporting their potential as anti-obesity agents .

Q. How can this compound serve as a precursor in asymmetric catalysis or organometallic synthesis?

this compound acts as a ligand or substrate in Lewis acid-catalyzed reactions. For example, in [1,3]-sigmatropic rearrangements of vinyl aziridines, this compound coordinates to metal centers (e.g., Cu(acac)₂), stabilizing transition states and enabling enantioselective C–N bond formation. Reaction optimization (e.g., 150°C in toluene, 5 mol% catalyst) achieves yields >90% with minimal racemization .

Q. What strategies mitigate batch-to-batch variability in this compound-derived OLED materials?

Variability arises from impurities in aldol condensation steps or incomplete BF₃ complexation. Quality control protocols include:

  • HPLC-UV analysis to quantify unreacted arylaldehydes.
  • DSC (differential scanning calorimetry) to assess crystallinity in host-guest films.
  • PLQY (photoluminescence quantum yield) screening to reject batches with <0.70 efficiency .

Q. Data Contradictions and Resolution

Q. Conflicting reports on the role of HOMO-LUMO overlap in NIR emitter efficiency: How to reconcile?

Some studies attribute high PLQY (0.70) to significant HOMO-LUMO overlap, while others emphasize nonadiabatic coupling between low-lying excited states . Resolution requires computational modeling (TD-DFT) to map excited-state dynamics and transient absorption spectroscopy to quantify intersystem crossing rates.

9. Discrepancies in metabolic outcomes of this compound derivatives across species: Experimental design considerations.
While murine studies show weight loss (e.g., 12% caloric replacement in mice), canine trials observed no glucose disruption but limited fat reduction . Researchers must standardize dosing (mg/kg vs. % caloric intake) and monitor species-specific ketone metabolism (e.g., β-hydroxybutyrate dehydrogenase activity).

Properties

IUPAC Name

ethyl 2-acetyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12O4/c1-4-12-8(11)7(5(2)9)6(3)10/h7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCDYRGMTRCAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80209059
Record name Ethyl 2-acetylacetoacetate
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Molecular Weight

172.18 g/mol
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CAS No.

603-69-0
Record name Butanoic acid, 2-acetyl-3-oxo-, ethyl ester
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Record name Ethyl diacetylacetate
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Record name Ethyl 2-acetylacetoacetate
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Synthesis routes and methods

Procedure details

5 g of sodium salt of ethyl acetoacetate was mixed with 30 ml of toluene. Over 20 minutes, 5 g of acetic acid chloride was added dropwise, and the mixture was stirred for one hour at room temperature and at 85° C. for 3 hours. The solid was filtered off and washed with diethyl ether. Fractional distillation of the liquid phase yielded ethyl 2-acetyl-3-oxo-butyrate.
Quantity
5 g
Type
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Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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